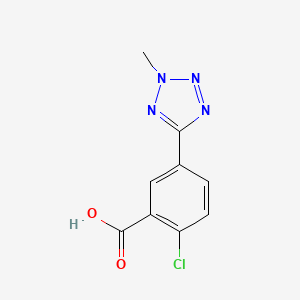
2-chloro-5-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzoic acid
Descripción general
Descripción
2-chloro-5-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzoic acid is a useful research compound. Its molecular formula is C9H7ClN4O2 and its molecular weight is 238.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Chloro-5-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzoic acid is a compound that has garnered attention due to its potential biological activities. Tetrazole derivatives are known for a variety of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This structure includes a benzoic acid moiety substituted with a chloro group and a tetrazole ring. The presence of the tetrazole group is significant as it is often associated with enhanced biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into various therapeutic areas:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of tetrazole derivatives. For instance:
- Bacterial Inhibition : Research indicates that compounds containing the tetrazole ring exhibit significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentration (MIC) values for related tetrazole derivatives have been reported in the range of 0.5 to 1.0 mg/mL .
Anticancer Activity
The anticancer potential of tetrazole derivatives has been explored in various cancer cell lines:
- Inhibition of Cancer Cell Proliferation : A derivative similar to this compound showed an IC50 value of approximately 0.632 mM against NIH3T3 cell lines . This suggests moderate activity that may warrant further investigation.
The mechanism by which tetrazole derivatives exert their biological effects often involves interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Some studies have indicated that tetrazole compounds can inhibit key enzymes involved in cancer cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit HSET (KIFC1), which is crucial for mitotic spindle formation in cancer cells .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and related compounds.
Case Studies
A notable case study focusing on the efficacy of tetrazole derivatives highlights their potential in cancer treatment:
- Case Study on HSET Inhibition : A series of experiments demonstrated that the introduction of a methyl group on the tetrazole ring significantly enhanced inhibitory activity against HSET with an IC50 value dropping to 27 nM compared to other derivatives . This finding emphasizes the importance of structural modifications in enhancing biological activity.
Propiedades
IUPAC Name |
2-chloro-5-(2-methyltetrazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c1-14-12-8(11-13-14)5-2-3-7(10)6(4-5)9(15)16/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRNOYOJIYCDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















